N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)7-9-5-4-6-10-9/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJIJJLWXPQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Retrosynthetic Analysis of the N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine Scaffold
A retrosynthetic analysis of this compound reveals key bond disconnections that suggest plausible synthetic pathways. The target molecule can be dissected at the C-N bonds outside the pyrrolidine (B122466) ring.
One primary disconnection is at the bond between the pyrrolidin-2-ylmethyl moiety and the nitrogen atom. This leads to two key synthons: a (pyrrolidin-2-yl)methanaminium synthon and an N-methylpropan-2-amine anion synthon. The corresponding synthetic equivalents would be 2-(chloromethyl)pyrrolidine (B1610598) or pyrrolidine-2-carbaldehyde (B1623420) and N-methylpropan-2-amine.
A second disconnection can be made at the bond between the nitrogen and the isopropyl group, suggesting an N-methyl-(pyrrolidin-2-ylmethyl)amine and an isopropyl halide as starting materials. A third disconnection at the N-methyl bond points to (pyrrolidin-2-ylmethyl)propan-2-amine and a methylating agent.
These disconnections logically lead to the exploration of classical synthetic strategies such as alkylation and reductive amination.
Classical Synthetic Routes for this compound
Classical approaches to synthesizing this compound and related structures primarily involve well-established reactions like alkylation and reductive amination.
Alkylation is a fundamental method for forming carbon-nitrogen bonds. In the context of synthesizing the target molecule, this can be approached in several ways. One common method involves the reaction of a primary or secondary amine with an alkyl halide. For instance, N-methylpropan-2-amine can be reacted with a suitable electrophile like 2-(halomethyl)pyrrolidine. However, direct alkylation of amines can sometimes be difficult to control and may lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled approach involves the synthesis of N-methylpyrrolidine from precursors like 1,4-dibromobutane (B41627) and methylamine (B109427). researchgate.net This method, while not directly yielding the final product, illustrates a fundamental alkylation strategy for forming the core pyrrolidine ring. A study demonstrated the synthesis of N-methylpyrrolidine in an aqueous medium using methylamine and 1,4-dibromobutane with potassium carbonate as a catalyst at 90°C, presenting a greener approach to forming the N-methylpyrrolidine scaffold. researchgate.net
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,4-dibromobutane, Methylamine | K2CO3 | Water | 90 | 50.3 | researchgate.net |
| 1,4-dichlorobutane, Methylamine | Potassium Iodide | - | - | 95.6 | google.com |
This table showcases examples of alkylation strategies for synthesizing the N-methylpyrrolidine core, a key component of the target molecule.
Reductive amination is a highly effective and widely used method for the synthesis of amines. masterorganicchemistry.com This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the issue of multiple alkylations often encountered in direct alkylation. masterorganicchemistry.com
For the synthesis of this compound, a plausible reductive amination route would involve the reaction of pyrrolidine-2-carbaldehyde with N-methylpropan-2-amine. The intermediate iminium ion would then be reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Titanium(IV) isopropoxide can be used as a Lewis acid to facilitate the imine formation, which is then reduced by a borohydride reagent. mdma.ch This approach is compatible with various functional groups. mdma.ch
| Carbonyl Compound | Amine | Reducing Agent | Catalyst/Additive | Outcome | Reference |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN | - | Selective reduction of imine | masterorganicchemistry.com |
| Aldehydes/Ketones | Methylamine | NaBH4 | Titanium(IV) isopropoxide | N-methyl secondary amines | mdma.ch |
| Aldehydes/Ketones | Primary/Secondary Amines | N-methylpyrrolidine zinc borohydride | - | Secondary/Tertiary amines | researchgate.net |
This table illustrates various reagent combinations used in reductive amination for the synthesis of substituted amines.
The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using formaldehyde (B43269) as the carbonyl source and formic acid as the reducing agent. youtube.com This could be applied to a precursor like N-(pyrrolidin-2-ylmethyl)propan-2-amine to introduce the methyl group.
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like pyrrolidine derivatives in a single step, which aligns with the principles of green chemistry by reducing waste and saving time and resources. researchgate.nettandfonline.com While a specific MCR for this compound is not explicitly detailed in the provided context, the general strategies for pyrrolidine synthesis can be adapted.
For instance, a three-component reaction involving an aldehyde, an amine, and an activated alkene could potentially be designed to construct the target molecule. The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an amino acid and an aldehyde, with dipolarophiles is a powerful tool for constructing the pyrrolidine ring. tandfonline.com
Modern and Sustainable Synthetic Techniques for this compound
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. This includes the use of catalytic methods and environmentally benign reaction conditions.
Catalytic methods play a crucial role in modern organic synthesis. For the synthesis of N-methylpyrrolidine, a precursor to the target molecule, catalytic hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile (B1666552) with methylamine followed by hydrolysis are alternative routes to the traditional gamma-butyrolactone (B3396035) method. wikipedia.org Another catalytic approach involves the methylation of pyrrolidine with methanol (B129727) at 300 °C using a II-X-zeolite catalyst, achieving a high conversion rate and selectivity. google.com
In the context of reductive amination, various metal catalysts can be employed for the hydrogenation of the in situ formed imine. For example, the [RuCl2(p-cymene)]2/Ph2SiH2 system is effective for the reductive amination of aldehydes with anilines. organic-chemistry.org While not directly applicable to the aliphatic amine in the target molecule, it highlights the potential of transition metal catalysis in such transformations.
A green chemistry approach for the synthesis of N-methylpyrrolidone (a related compound) involves the one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol as a methylating agent and a halogen salt like ammonium bromide as a catalyst. rsc.org This demonstrates the potential for using bio-based starting materials and catalytic processes for related structures.
| Precursor(s) | Catalyst | Reaction Type | Product | Reference |
| Pyrrolidine, Methanol | II-X-zeolite | Methylation | N-methylpyrrolidine | google.com |
| γ-aminobutyric acid (GABA), Methanol | Ammonium bromide | Cyclization/Methylation | N-methylpyrrolidone | rsc.org |
| Aldehydes, Anilines | [RuCl2(p-cymene)]2/Ph2SiH2 | Reductive Amination | Secondary/Tertiary Amines | organic-chemistry.org |
This table summarizes modern catalytic methods relevant to the synthesis of the N-methylpyrrolidine scaffold and related amine formations.
Flow Chemistry Applications in this compound Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly for key steps like reductive amination. This approach involves pumping reagents through reactors where the reaction occurs, enabling superior control over reaction parameters, enhanced safety, and greater scalability.
A primary synthetic route to this compound is the reductive amination of a pyrrolidine-2-carboxaldehyde derivative with N-methylisopropylamine. In a flow setup, the aldehyde, amine, and a reducing agent are continuously mixed and passed through a heated reactor, often a packed-bed reactor containing a heterogeneous catalyst. researchgate.netrsc.org This methodology provides excellent heat and mass transfer, which is crucial for controlling exothermic reactions and preventing the formation of byproducts. researchgate.net
The use of solid-supported reagents, such as a packed-bed of sodium borohydride, can streamline the process by allowing for efficient reduction of the in situ-formed imine intermediate without the need for complex workup procedures. vapourtec.comacs.org This approach avoids clogging issues often associated with solids in flow systems and simplifies product purification. vapourtec.comacs.org Oscillatory plug flow reactors can also be employed, especially for heterogeneous catalytic reactions in aqueous micellar media, enhancing mass transport and process stability. rsc.org
Table 1: Comparison of Batch vs. Flow Synthesis for Reductive Amination
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Increased throughput |
| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat transfer | Improved selectivity, reduced byproducts |
| Mixing | Variable, dependent on stirring | Efficient and consistent | Higher conversion rates |
| Safety | Risk of thermal runaway | Minimized reaction volume, better control | Inherently safer process |
| Scalability | Challenging, requires larger vessels | Readily scalable by running longer | Easier transition to production |
| Productivity | Lower space-time yield | Higher space-time yield | More efficient use of resources |
Principles of Green Chemistry Applied to this compound Synthesis
The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the core tenets of green chemistry is the use of environmentally benign solvents. nih.gov Traditional amide synthesis, a potential step in alternative routes, often relies on solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which have significant health and environmental concerns. researchgate.net Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or the bio-based solvent Cyrene™ are increasingly being adopted. researchgate.netrsc.org For the key reductive amination step, water or ethanol (B145695) can be excellent green solvent choices. rsc.orgacs.org Deep eutectic solvents (DESs) also represent a promising class of green solvents that can enhance reaction efficiency and simplify processes. mdpi.com
The choice of catalysts is another critical aspect. Heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net For instance, molybdenum catalysts have been used for allylic amination in ethanol, with the catalyst being recoverable through simple centrifugation. acs.org Reductive amination can be performed using recyclable catalysts like palladium on carbon (Pd/C) in aqueous media. rsc.org
Improving atom economy—the efficiency of a reaction in converting reactant atoms to the desired product—is also a key goal. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. nih.gov For example, a one-pot reductive amination of a suitable precursor with N-methylisopropylamine would be a highly atom-economical route to the target molecule. nih.govthieme-connect.com
Table 2: Green Chemistry Evaluation of a Potential Synthetic Step
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Water, Ethanol, Cyrene™ rsc.org |
| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst (e.g., Pd/C) rsc.org |
| Energy | High-temperature reflux | Microwave-assisted synthesis, lower temperatures nih.gov |
| Waste | Multiple workup and purification steps | One-pot synthesis, catalytic process nih.gov |
| Atom Economy | Use of protecting groups | Direct functionalization, avoiding protecting groups |
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
This compound possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The biological activity of such molecules is often dependent on their stereochemistry, making stereoselective synthesis crucial.
A common strategy for obtaining enantiomerically pure pyrrolidine derivatives is to start from a chiral precursor, such as (S)-proline or (R)-proline, which are readily available from the chiral pool. mdpi.com These precursors can be converted to the corresponding 2-(aminomethyl)pyrrolidine or pyrrolidine-2-carboxaldehyde derivatives while retaining the stereochemical integrity of the C2 position. fao.orgmdpi.com
Asymmetric catalysis offers another powerful approach to control stereochemistry. This can involve the use of chiral catalysts to favor the formation of one enantiomer over the other. For instance, chiral bifunctional 4-pyrrolidinopyridines have been shown to be effective catalysts in asymmetric cycloaddition reactions to form pyrrolidine rings. acs.org Cobalt or nickel complexes with chiral bisoxazoline (BOX) ligands can be used for the regio- and enantioselective hydroalkylation of 3-pyrrolines to generate C2- or C3-substituted pyrrolidines with high enantiomeric excess. acs.org Biocatalysis, using enzymes such as transaminases, provides a highly selective method for the synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>95% ee). nih.govacs.org
Table 3: Overview of Stereoselective Synthesis Strategies for 2-Substituted Pyrrolidines
| Method | Description | Typical Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-proline. | >99% | mdpi.commdpi.com |
| Asymmetric Organocatalysis | Employs small chiral organic molecules to catalyze the reaction. | 90-99% | acs.org |
| Transition Metal Catalysis | Uses a chiral ligand-metal complex to control stereochemistry. | up to 97% | acs.org |
| Biocatalysis | Leverages enzymes like transaminases for highly selective transformations. | >95% | nih.govacs.org |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters.
For a reductive amination approach, key variables to optimize include the choice of reducing agent, catalyst, solvent, temperature, and the stoichiometry of the reactants. For instance, while sodium borohydride is a common and effective reducing agent, alternatives like triethylsilane (Et3SiH) with a Pd/C catalyst can also be highly efficient, particularly in flow systems. rsc.orgthieme-connect.com
The reaction temperature can significantly influence both the reaction rate and the formation of byproducts. A systematic study to find the optimal temperature that balances a reasonable reaction time with minimal side reactions is crucial. Similarly, the molar ratio of the pyrrolidine precursor to N-methylisopropylamine should be optimized to ensure complete conversion of the limiting reagent without excessive use of the other, which would complicate purification.
In catalytic reactions, the catalyst loading is another important parameter. The goal is to use the minimum amount of catalyst required to achieve a high conversion rate in a reasonable timeframe. For tandem reactions, such as an amination/cyanation/alkylation sequence to build the pyrrolidine ring, the addition of a co-catalyst like scandium triflate (Sc(OTf)3) can significantly improve reaction rates and yields. nih.gov
Table 4: Hypothetical Optimization of a Reductive Amination Reaction
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Amine Equivalents | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 25 | 5 | 1.1 | Methanol | 65 |
| 2 | 50 | 5 | 1.1 | Methanol | 82 |
| 3 | 75 | 5 | 1.1 | Methanol | 78 (byproduct formation) |
| 4 | 50 | 2.5 | 1.1 | Methanol | 75 |
| 5 | 50 | 5 | 1.5 | Methanol | 88 |
This systematic approach allows for the identification of the optimal conditions to produce this compound in high yield and purity.
Structural Elucidation and Conformational Analysis of N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Determination of the Primary Chemical Structure of N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
There is no available published research that provides a detailed account of the determination of the primary chemical structure of this compound. Standard analytical techniques typically employed for such a purpose would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. However, no such spectral data for this specific compound has been published in peer-reviewed literature.
Table 1: Hypothetical Spectroscopic Data for Structural Elucidation
| Technique | Hypothetical Key Observations |
| ¹H NMR | Expected signals would correspond to the protons on the pyrrolidine (B122466) ring, the methyl group attached to the nitrogen, the methylene (B1212753) bridge, and the isopropyl group. The chemical shifts, splitting patterns, and integration values would be crucial for confirming the connectivity. |
| ¹³C NMR | The number of distinct carbon signals would need to match the number of unique carbon environments in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, attached to nitrogen). |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further evidence for the different structural components. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C-N, and N-H (if present as a secondary amine in a precursor) stretching and bending vibrations would be expected. |
| Note: This table is illustrative of the types of data required and does not represent actual experimental findings for this compound. |
Conformational Preferences and Dynamics of this compound in Different States
Information regarding the conformational preferences and dynamics of this compound in the solid, liquid, or gaseous state is not available in the scientific literature. Such studies would typically involve techniques like X-ray crystallography for the solid state, advanced NMR techniques (like NOESY) for the solution state, and computational chemistry methods for all states. The pyrrolidine ring itself can adopt various puckered conformations (envelope or twist), and the orientation of the substituents would lead to a complex conformational landscape.
Table 2: Potential Conformational Isomers
| Rotatable Bond | Description of Potential Conformations |
| C2-C(methylene) bond | Rotation around this bond would alter the spatial orientation of the propan-2-amine group relative to the pyrrolidine ring. |
| N-C(methylene) bond | Rotation here would affect the positioning of the methyl and isopropyl groups. |
| Pyrrolidine ring pucker | The five-membered ring is not planar and can exist in different envelope and twist conformations. |
| Note: This table outlines potential areas of conformational diversity but is not based on experimental or computational results for the specified compound. |
Analysis of Intramolecular Interactions Governing the Conformation of this compound
Without experimental or computational data, a detailed analysis of the intramolecular interactions governing the conformation of this compound cannot be provided. Such an analysis would involve the identification and quantification of various non-covalent interactions, such as steric hindrance between the bulky isopropyl group and the pyrrolidine ring, and potential hydrogen bonding if the pyrrolidine nitrogen were protonated.
Spectroscopic Characterization Techniques for N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative nitrogen atoms causing a downfield shift. The predicted chemical shifts and multiplicities are detailed in Table 1.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The predicted ¹³C NMR chemical shifts are presented in Table 2.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| N-CH₃ | ~2.2-2.4 | Singlet (s) |
| Pyrrolidine-CH (C2) | ~2.8-3.0 | Multiplet (m) |
| Pyrrolidine-CH₂ (C5) | ~2.9-3.1 (axial), ~2.0-2.2 (equatorial) | Multiplet (m) |
| Pyrrolidine-CH₂ (C3) | ~1.7-1.9 | Multiplet (m) |
| Pyrrolidine-CH₂ (C4) | ~1.5-1.7 | Multiplet (m) |
| N-CH₂-Pyrrolidine | ~2.4-2.6 | Multiplet (m) |
| Isopropyl-CH | ~2.7-2.9 | Septet (sept) |
| Isopropyl-CH₃ | ~1.0-1.2 | Doublet (d) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~40-45 |
| Pyrrolidine-C2 | ~60-65 |
| Pyrrolidine-C5 | ~55-60 |
| Pyrrolidine-C3 | ~25-30 |
| Pyrrolidine-C4 | ~20-25 |
| N-CH₂-Pyrrolidine | ~58-63 |
| Isopropyl-CH | ~48-53 |
| Isopropyl-CH₃ | ~20-25 |
Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, the proton on C2 of the pyrrolidine (B122466) ring would show a correlation to the protons of the adjacent methylene (B1212753) group (C3) and the N-CH₂ group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the N-CH₃ group would show a correlation to the N-CH₂ carbon and the isopropyl CH carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is instrumental in determining the stereochemistry and preferred conformation of the molecule.
For a more in-depth analysis of the stereochemistry and dynamic processes, advanced NMR techniques could be employed. Chiral solvating agents could be used to differentiate the NMR signals of the enantiomers of this compound. Furthermore, variable temperature NMR studies could provide insights into conformational changes and rotational barriers within the molecule.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI) would be a common technique to analyze this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized cation.
For this compound, several alpha-cleavage pathways are possible, leading to characteristic fragment ions. The predicted major fragmentation pathways and the corresponding m/z values are outlined in Table 3.
Table 3: Predicted Major Fragment Ions in Mass Spectrometry
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 156 | Molecular Ion [M]⁺ |
| 141 | Loss of a methyl group (CH₃) from the isopropyl moiety |
| 113 | Cleavage between the N-CH₂ and the pyrrolidine ring |
| 84 | Formation of the N-methylpyrrolidinium ion |
| 70 | Formation of the pyrrolidin-2-ylmethyl cation |
| 58 | Formation of the N-methyl-N-propylideneiminium ion |
| 44 | Formation of the propan-2-iminium ion |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. fiveable.me By measuring the exact mass to several decimal places, it is possible to distinguish between different chemical formulas that may have the same nominal mass. For this compound (C₉H₂₀N₂), HRMS would be able to confirm this elemental composition for the molecular ion peak, providing a high degree of confidence in its identification.
Infrared (IR) and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the functional groups and probe the molecular structure of this compound. These methods are complementary, as they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, with the requirement of a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the intensity of the scattered light is dependent on a change in the polarizability of the molecule's electron cloud.
The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands (in IR) or scattered peaks (in Raman) to specific vibrational modes of its constituent functional groups. The molecule contains several key structural features: a pyrrolidine ring with a secondary amine, a tertiary amine, an N-methyl group, an isopropyl group, and a methylene bridge.
Key Functional Group Vibrations:
N-H Vibrations: The secondary amine within the pyrrolidine ring is expected to exhibit a characteristic N-H stretching vibration. In the IR spectrum, this typically appears as a weak to medium absorption band in the region of 3300-3500 cm⁻¹. The corresponding N-H bending vibration is anticipated in the 1550-1650 cm⁻¹ range.
C-H Vibrations: The molecule contains numerous C-H bonds in the pyrrolidine ring, methyl groups, and methylene bridge. The aliphatic C-H stretching vibrations are expected to be prominent in the IR and Raman spectra, appearing in the 2850-3000 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups will be observed in the 1350-1480 cm⁻¹ range.
C-N Vibrations: The stretching vibrations of the C-N bonds of the tertiary and secondary amines are expected to produce bands in the fingerprint region of the spectrum, typically between 1020 and 1250 cm⁻¹. These bands can be useful for confirming the presence of the amine functionalities.
Isopropyl Group Vibrations: The isopropyl group has characteristic bending vibrations. A strong doublet is often observed in the 1370-1385 cm⁻¹ region due to symmetric C-H bending, and another band around 1170 cm⁻¹ can be attributed to the skeletal vibration of the C-(CH₃)₂ group.
A summary of the predicted key vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium | Weak |
| C-H Stretch (aliphatic) | CH, CH₂, CH₃ | 2850 - 3000 | Strong | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium | Weak |
| C-H Bend (Scissoring/Bending) | CH₂, CH₃ | 1350 - 1480 | Medium to Strong | Medium |
| C-N Stretch | Tertiary/Secondary Amine | 1020 - 1250 | Medium | Medium |
| Isopropyl Group (Skeletal) | C-(CH₃)₂ | ~1170 | Medium | Medium |
| Isopropyl Group (Symmetric Bend) | C-H (in CH₃) | 1370 - 1385 (doublet) | Strong | Medium |
This table presents predicted values based on characteristic group frequencies. Actual experimental values may vary.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers
This compound possesses a chiral center at the second carbon of the pyrrolidine ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine and (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. As enantiomers interact differently with circularly polarized light, they will produce distinct CD spectra. The two enantiomers of a chiral molecule are expected to exhibit CD spectra that are mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other at the same wavelengths. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent.
For this compound, the chromophores in the vicinity of the chiral center will give rise to electronic transitions that are CD-active. While the molecule lacks strong UV-Vis chromophores, the n → σ* transitions of the nitrogen atoms can be observed in the far-UV region. The sign and magnitude of the Cotton effects in the CD spectrum would allow for the assignment of the absolute configuration (R or S) of a given enantiomer, often through comparison with theoretical calculations or empirical rules for related structures. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, making CD a valuable tool for determining the optical purity of this compound.
X-ray Crystallography for Crystalline Forms of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis on this compound, a high-quality single crystal of the compound or a suitable salt thereof would be required.
If a suitable crystal were obtained, X-ray diffraction analysis would provide precise information on:
Molecular Conformation: The exact spatial arrangement of the atoms, including the puckering of the pyrrolidine ring and the orientation of the N-methyl and isopropyl groups.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between chemical bonds.
Stereochemistry: Unambiguous determination of the absolute configuration (R or S) of the chiral center in the crystal.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding (in the case of a protonated salt) and van der Waals interactions that govern the solid-state structure.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. An example of the type of data that would be generated is shown in the hypothetical table below.
| Crystallographic Parameter | Hypothetical Data for a Crystalline Salt |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.67 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1068.4 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.15 |
This table is purely illustrative of the type of data obtained from an X-ray crystallography experiment and does not represent actual data for this compound.
Computational Chemistry Studies on N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Quantum Mechanical (QM) Calculations for N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
Quantum mechanical calculations, based on the principles of quantum physics, are employed to determine the electronic structure and energy of molecules. nih.gov Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly used to provide accurate descriptions of molecular properties. nih.govresearchgate.net These calculations are fundamental for understanding the intrinsic properties of this compound.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. youtube.comyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the tertiary nitrogen atom, as this is typically the most electron-rich and highest-energy site in simple amines. The LUMO would likely be distributed across the antibonding σ-orbitals of the C-N and C-H bonds. A DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, could provide precise energies and visualizations of these orbitals. researcher.life
Table 1: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data for this compound, calculated using DFT.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, multiple local energy minima, or conformers, can exist on the potential energy surface.
Key conformational variables for this molecule include:
Pyrrolidine (B122466) Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "UP" (exo) or "DOWN" (endo), which interconvert. acs.orgnih.gov
Side Chain Rotation: There is rotational freedom around the single bonds connecting the pyrrolidine ring to the methylpropan-2-amine group.
Nitrogen Inversion: The tertiary nitrogen atom undergoes pyramidal inversion, a process that interconverts its stereoisomers. nih.gov
Computational studies can identify the most stable conformers and quantify the energy differences between them, providing insight into the molecule's preferred shapes. nih.gov
Table 2: Illustrative Relative Energies of Plausible Conformers This table shows hypothetical relative energies (ΔE) for different conformers of this compound, with the global minimum set to 0.00 kcal/mol.
QM calculations are highly effective at predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. Furthermore, by calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Table 3: Illustrative Predicted Spectroscopic Data This table provides hypothetical 13C NMR chemical shifts and IR vibrational frequencies for key functional groups in this compound.
Molecular Dynamics (MD) Simulations of this compound
While QM methods provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how a molecule behaves, flexes, and interacts with its environment at a given temperature.
An MD simulation of this compound would allow for the exploration of its conformational landscape over a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to understand the dynamics of the pyrrolidine ring's puckering, the flexibility of the side chain, and the frequency of transitions between different conformational states. acs.orgnih.gov This provides a more complete picture of the molecule's behavior than static QM calculations alone. Analysis of dihedral angle distributions over time would reveal the most populated conformational states under specific conditions.
Table 4: Illustrative Dihedral Angle Distributions from an MD Simulation This table shows hypothetical time-averaged populations of key dihedral angles for this compound in a simulated environment.
The behavior of a molecule can be significantly influenced by its solvent environment. bohrium.comresearchgate.net MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box. rsc.org For this compound, a simulation in water would likely show the formation of hydrogen bonds between the two nitrogen atoms and surrounding water molecules. researchgate.net The nonpolar isopropyl group and parts of the pyrrolidine ring would be expected to influence the local water structure through hydrophobic interactions.
Analysis tools like the Radial Distribution Function (RDF) can be used to quantify the structure of the solvent around the solute, revealing the organization of solvation shells. researchgate.net
Table 5: Illustrative Solvation Properties from an MD Simulation in Water This table presents hypothetical data on the hydration of the nitrogen atoms in this compound.
Ligand-Receptor Docking and Interaction Analysis for this compound (Structural/Energetic Focus Only)
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and scoring them based on their energetic favorability.
For pyrrolidine derivatives, docking studies have revealed that the pyrrolidine ring and its substituents play a crucial role in establishing key interactions with amino acid residues. Hydrogen bonds and electrostatic interactions are often the primary forces driving the binding affinity. nih.gov In the case of this compound, the nitrogen atoms in the pyrrolidine ring and the secondary amine are capable of acting as hydrogen bond acceptors, while the N-H proton of the secondary amine can act as a hydrogen bond donor.
The interaction analysis of docked pyrrolidine derivatives frequently highlights the importance of specific amino acid residues in the receptor's binding pocket. For instance, studies on various pyrrolidine-based compounds have identified residues such as Trp178, Arg371, and Tyr406 as key interaction points in the active site of influenza neuraminidase. nih.gov The binding of these derivatives is often governed by a combination of hydrogen bonding and electrostatic factors. nih.gov
The energetic aspect of ligand-receptor docking is quantified by a scoring function, which estimates the binding free energy of the ligand-receptor complex. A lower binding energy generally indicates a more stable and favorable interaction. The binding energy is influenced by various factors, including intermolecular forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. The structural arrangement of the ligand within the active site that maximizes these favorable interactions results in the most stable complex.
A hypothetical docking study of this compound would likely explore the conformational flexibility of the molecule, particularly the rotation around the single bonds connecting the pyrrolidine ring, the methylamine (B109427) group, and the propan-2-amine moiety. The optimal binding pose would be one that allows for favorable contacts with the amino acid residues of the target receptor, leading to a significant negative binding energy.
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Secondary Amine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Secondary Amine Hydrogen | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |
| Alkyl Chains | Van der Waals Interactions | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
Molecular Electrostatic Potential (MEP) Surface Analysis of this compound
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential.
For this compound, the MEP surface would highlight the electronegative and electropositive regions of the molecule.
Negative Potential (Electron-Rich Regions): These areas are typically colored in shades of red and yellow and indicate regions with a high electron density. In this compound, the most significant regions of negative electrostatic potential would be centered around the nitrogen atoms of the pyrrolidine ring and the secondary amine. These lone pairs of electrons on the nitrogen atoms make them nucleophilic centers, prone to interacting with electrophiles or acting as hydrogen bond acceptors.
Positive Potential (Electron-Poor Regions): These areas are represented by shades of blue and indicate regions with a low electron density. The most prominent region of positive potential would be located around the hydrogen atom attached to the secondary amine nitrogen. This electropositive region signifies its potential to act as a hydrogen bond donor. The hydrogen atoms on the carbon atoms would also exhibit a lesser degree of positive potential.
Neutral Potential: Regions with intermediate electrostatic potential are typically colored green and represent areas of the molecule that are relatively non-polar, such as the alkyl chains.
The MEP surface provides valuable insights into the molecule's reactivity. The electron-rich nitrogen atoms are susceptible to electrophilic attack, while the electron-deficient hydrogen on the secondary amine is a likely site for nucleophilic interaction. In the context of ligand-receptor binding, the MEP surface can help to predict how the molecule will orient itself within a binding pocket to maximize favorable electrostatic interactions with the amino acid residues of the receptor. For instance, the negative potential regions on the nitrogen atoms would likely align with positive potential regions in the binding site, such as the side chains of lysine or arginine, or with hydrogen bond donors. Conversely, the positive potential region around the N-H group would favor interaction with negative potential regions, such as the side chains of aspartate or glutamate, or with hydrogen bond acceptors.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Surface | Implication for Reactivity/Interaction |
| Pyrrolidine Nitrogen Atom | Negative | Red/Yellow | Nucleophilic center, Hydrogen bond acceptor |
| Secondary Amine Nitrogen Atom | Negative | Red/Yellow | Nucleophilic center, Hydrogen bond acceptor |
| Secondary Amine Hydrogen Atom | Positive | Blue | Electrophilic center, Hydrogen bond donor |
| Alkyl Chains (CH, CH2, CH3) | Near Neutral | Green | Non-polar interactions (van der Waals) |
Analytical and Detection Methods for N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Chromatographic Techniques for N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, both gas and liquid chromatography would be highly applicable.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Method Development
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The development of a GC-based method would involve optimizing sample introduction, separation, and detection parameters.
Sample Preparation and Introduction:
Direct Injection: A solution of the analyte in a suitable organic solvent (e.g., methylene (B1212753) chloride, methanol) could be injected directly into the GC.
Headspace (HS) Analysis: For trace-level detection in complex matrices, headspace sampling is a valuable technique that analyzes the vapor phase in equilibrium with the sample, minimizing matrix interference.
Solid-Phase Microextraction (SPME): SPME offers a solvent-free method for sample extraction and pre-concentration, enhancing sensitivity. A fiber coated with a suitable polymer could be exposed to the sample's headspace or directly immersed in a liquid sample.
Chromatographic Separation and Detection: The separation would typically be performed on a capillary column. An amine-specific or a mid-polarity column, such as one with a 5% diphenyl-95% dimethyl polysiloxane stationary phase, would likely provide good peak shape and resolution.
Detection can be achieved using various detectors:
Flame Ionization Detector (FID): A universal detector for organic compounds, providing robust quantification.
Nitrogen-Phosphorus Detector (NPD): An NPD would offer high selectivity and sensitivity for this nitrogen-containing compound.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, alongside sensitive quantification.
An illustrative set of GC parameters, based on methods for similar compounds, is presented below.
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) Protocols
HPLC is a versatile technique that can accommodate a wider range of compounds, including those that are less volatile or thermally labile. For a basic compound like this compound, reversed-phase HPLC would be the method of choice.
Chromatographic Conditions:
Stationary Phase: A C18 or C8 column would be suitable for retaining the compound from an aqueous-organic mobile phase.
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the amine, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is usually added to the mobile phase to protonate the analyte and minimize tailing.
Detection: A standard UV detector might be used if the molecule possesses a suitable chromophore, although many simple amines have low UV absorbance. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. However, the most powerful detection method is mass spectrometry.
LC-Mass Spectrometry (LC-MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. Using an electrospray ionization (ESI) source in positive ion mode would be ideal for this compound. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This technique is highly specific and minimizes interference from matrix components.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C2 position of the pyrrolidine (B122466) ring, meaning it can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine enantiomeric purity.
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines. google.comnih.gov
The development of a chiral separation method would involve:
Screening CSPs: Testing various commercially available chiral columns (e.g., Chiralcel®, Chiralpak®) with different selectors.
Optimizing the Mobile Phase: The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical. Small amounts of an amine additive (e.g., diethylamine) are often required to improve the peak shape of basic analytes.
Pre-column Derivatization: If direct separation is difficult, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) reversed-phase column. nih.gov
Electrophoretic Methods for this compound Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. As an amine, the target compound would be protonated in an acidic buffer and could be readily analyzed by CE.
For chiral separations, a chiral selector can be added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE that can form transient, diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different migration times and thus, separation. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed for the separation of the compound and related impurities. nih.gov
Spectrophotometric Assays for Quantification of this compound
Direct UV-Vis spectrophotometry is unlikely to be a suitable method for quantification unless the molecule is derivatized to attach a strong chromophore. Simple N-alkyl pyrrolidines generally exhibit weak absorbance in the far UV region, which is prone to interference. nih.govresearchgate.net
However, colorimetric assays that are selective for secondary amines could be adapted for quantification. These methods involve a chemical reaction that produces a colored product, the absorbance of which can be measured with a simple spectrophotometer. For example, specific reagents can react with secondary amines to yield a colored complex, and the intensity of the color would be proportional to the concentration of the amine. nih.govacs.orgjst.go.jp Such an assay would require development and validation to ensure specificity and freedom from interference by other components in the sample matrix.
Development of Robust Quantification Methodologies for this compound
Developing a robust and reliable quantification method is critical for quality control and research purposes. Regardless of the technique chosen (GC-MS, LC-MS/MS, etc.), the method must be validated according to established guidelines to ensure it is fit for purpose.
Key validation parameters include:
Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities or matrix components.
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, a reliable and robust analytical method for the quantification of this compound can be developed.
Insufficient Data Available for this compound Analysis
Following a comprehensive search of scientific literature and analytical chemistry databases, it has been determined that there is a significant lack of specific information regarding the analytical and detection methods for the chemical compound this compound. Consequently, a detailed discussion on the considerations for sample preparation and matrix effects in the analysis of this particular compound cannot be provided at this time.
The performed searches did not yield specific methodologies, research findings, or data tables pertaining to the sample preparation techniques or the influence of matrix effects on the detection and quantification of this compound. The scientific community has not published readily accessible research that would allow for an authoritative and detailed article on this specific subject as outlined.
Therefore, the section on "Considerations for Sample Preparation and Matrix Effects in this compound Analysis" cannot be generated with the required scientific accuracy and depth.
Chemical Reactivity and Mechanistic Investigations of N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Acid-Base Properties and Protonation States of N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
The presence of two nitrogen atoms with lone pairs of electrons confers basic properties upon this compound. The basicity of amines is typically quantified by the pKa of their conjugate acids. Simple alkyl amines generally have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edulibretexts.org The pyrrolidine (B122466) nitrogen is expected to be the more basic of the two nitrogen centers. The cyclic structure of pyrrolidine constrains the alkyl substituents, leading to reduced steric hindrance around the nitrogen and enhanced basicity compared to acyclic secondary amines like diethylamine. researchgate.net Most simple pyrrolidines exhibit pKaH values (pKa of the conjugate acid) in the range of 16 to 20 in acetonitrile (B52724). nih.gov The N-methyl-N-isopropylamine moiety is also basic, but the steric bulk of the isopropyl group may slightly decrease its basicity compared to less hindered tertiary amines.
Protonation will occur at the more basic site, which is predicted to be the pyrrolidine nitrogen. In an acidic medium, the compound will exist predominantly as a mono-protonated species. The specific pKa values would determine the distribution of protonated species at a given pH. The thermodynamic parameters for the protonation of various amines, including standard molar enthalpies (ΔH°) and entropies (ΔS°), have been studied extensively, particularly in the context of CO2 capture. iaea.orgresearchgate.net These studies show that structural changes, such as alkyl substitution, influence the thermodynamics of protonation. rsc.org
Table 1: Representative pKa Values of Structurally Related Amines Note: These values are for analogous compounds and are used to estimate the properties of this compound.
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyrrolidine | 11.27 | chemicalbook.com |
| Piperidine | 11.12 | stackexchange.com |
| Triethylamine | 10.75 | msu.edu |
| Most Simple Alkyl Amines | 9.5 - 11.0 | msu.edulibretexts.org |
Oxidation and Reduction Pathways Involving this compound
Oxidation : Tertiary amines are susceptible to oxidation. Common oxidation pathways include:
N-Oxide Formation : Oxidation with reagents like hydrogen peroxide or peroxy acids can form N-oxides. libretexts.org Given the two tertiary nitrogens, mono- or di-N-oxides could potentially be formed.
Oxidative C-H Functionalization : The C-H bonds alpha to the nitrogen are activated towards oxidation. This can occur via electrochemical methods (Shono-type oxidation) or with chemical oxidants, often involving an initial single-electron transfer from the amine to form a nitrogen radical cation. rsc.orgnih.gov Subsequent deprotonation yields an α-amino radical, which can be further oxidized to an electrophilic iminium ion. nih.govrsc.org For the pyrrolidine ring, this would lead to the formation of a pyrrolidinone (a lactam). organic-chemistry.orgosti.gov The isopropyl group also has an alpha C-H bond that could be a site for oxidation. Mechanistic studies on iron-catalyzed α-C-H oxidation of tertiary amines suggest the reaction proceeds through C-H abstraction at a coordinated substrate molecule. researchgate.net
Bioactivation : In biological systems, cytochrome P450 enzymes can mediate the oxidation of cyclic tertiary amines, leading to the formation of reactive iminium intermediates. nih.gov
Reduction : The amine functional groups in this compound are in their lowest oxidation state and are not readily reduced. Reduction pathways would typically involve derivatives of the compound. For instance, if the compound were oxidized to an iminium ion or an N-oxide, these species could then be reduced back to the tertiary amine. Quaternary ammonium (B1175870) salts derived from the compound can also undergo reduction. The pyrrolidinium (B1226570) ion can undergo electrochemical reduction, with the potential being influenced by the nature of the N-alkyl substituents. acs.org
Stability and Degradation Pathways of this compound under Various Conditions
The stability of amines is influenced by factors such as temperature, pH, and the presence of oxidizing agents.
Thermal Stability : Pyrrolidine itself is subject to thermal decomposition at high temperatures (900-1400 K), breaking down into smaller molecules. osti.gov A study on the pyrolysis of pyrrolidine indicated that the dominant initial decomposition step is the formation of a diradical, which can then undergo various isomerization and decomposition reactions. researchgate.net The N-substituents in the target molecule would influence the specific decomposition pathways and temperatures. When heated to decomposition, pyrrolidine can emit toxic fumes of nitrogen oxides. nih.gov
Chemical Stability and Degradation : Like other amines, this compound is susceptible to degradation, particularly under oxidative conditions. The degradation pathways are likely to mirror the oxidation pathways mentioned previously, leading to N-oxides, lactams (from the pyrrolidine ring), and products of N-dealkylation. The formation of iminium ions as intermediates can lead to a variety of degradation products. nih.gov The stability will also be pH-dependent; in acidic conditions, protonation will stabilize the amine against certain oxidative pathways by making the lone pair less available.
Reaction Kinetics and Thermodynamics of this compound Conversions
Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles can be applied based on studies of related compounds.
Kinetics : The rates of reaction will be influenced by both electronic and steric factors.
Nucleophilic Reactions : The rate of nucleophilic attack will depend on the nucleophilicity of the nitrogen centers. The less-hindered pyrrolidine nitrogen is expected to react faster. The kinetics of reactions of pyrrolidines with standard electrophiles have been measured to determine their nucleophilicity parameters. nih.govrsc.org
Oxidation : The kinetics of α-C-H oxidation can be complex. Studies on iron-catalyzed oxidation of tertiary amines have involved detailed kinetic profiling to elucidate the mechanism, including determining the rate-determining step. researchgate.net
Thermodynamics :
Protonation : The thermodynamics of amine protonation are well-studied. The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of protonation can be determined through potentiometric and calorimetric methods. rsc.org For simple amines, the enthalpy of protonation is a key factor in their application in processes like CO2 capture. sintef.no
Dehydrogenation : The thermodynamics of amine dehydrogenation to form imines and subsequently release protons have been evaluated, providing insight into their potential as hydride donors. nih.gov B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to pyrroles involves an initial borane-mediated α-nitrogen hydride abstraction, which has a low energy barrier. nih.govacs.org
Table 2: Representative Thermodynamic Data for Amine Protonation Note: This table provides general thermodynamic values for related amine protonation reactions to illustrate the principles.
| Amine | log K (25°C) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|---|
| NN-dimethylethylenediamine (1st protonation) | 9.62 | -42.3 | 41 | rsc.org |
| NNN'N'-tetramethylethylenediamine (1st protonation) | 9.22 | -32.9 | 66 | rsc.org |
Investigation of Reaction Mechanisms Facilitated by this compound
As a tertiary amine, this compound can facilitate or participate in various reaction mechanisms.
Catalysis : Tertiary amines are widely used as catalysts, typically acting as bases or nucleophiles.
Base Catalysis : It can act as a general base, deprotonating substrates to generate reactive intermediates. The catalytic activity is related to its basicity and steric accessibility. gvchem.com
Nucleophilic Catalysis : In reactions like acylation, the amine can act as a nucleophilic catalyst.
Proton Relay : In certain metal-catalyzed reactions, tertiary amines can act as a proton relay, facilitating steps like σ-bond metathesis. researchgate.netfigshare.com
Hydride Transfer : Amines can act as hydride donors. The dehydrogenation of amines can proceed via hydride abstraction to generate protonated imines. nih.gov The pyrrolidine moiety, in particular, has been studied in the context of hydride transfer reactions, both in biological systems and in synthetic chemistry. acs.orgresearchgate.net For example, borane (B79455) catalysts can mediate α-nitrogen hydride abstraction from pyrrolidines. nih.govacs.org The presence of two amine centers in the target molecule could lead to complex behavior in such mechanisms.
Palladium-Catalyzed C-H Activation : The presence of an α-tertiary amine motif can direct palladium-catalyzed carbonylation of β-methylene C-H bonds, leading to the formation of β-lactams. The bulky α-tertiary amine group can control the stereochemistry of the C-H activation step. nih.gov The structure of this compound contains such motifs and could potentially undergo directed C-H functionalization.
Structure Activity Relationship Sar Studies and Analog Development of N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Rational Design Principles for N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine Analogs
The rational design of analogs of this compound is predicated on a systematic modification of its core components: the pyrrolidine (B122466) ring, the N-methyl group, and the N-propan-2-amine substituent. nih.govnih.gov The primary goal is to understand how these modifications influence the molecule's physicochemical properties, such as basicity, lipophilicity, and three-dimensional shape. nih.gov
Key design principles include:
The following table illustrates a rational design approach for exploring the SAR of this compound analogs.
| Modification Site | Proposed Modification | Rationale |
| Pyrrolidine Ring (C4) | Introduction of a hydroxyl group | To increase polarity and introduce a hydrogen bond donor/acceptor. |
| Pyrrolidine Ring (C4) | Introduction of a fluorine atom | To alter ring pucker and electronic properties. nih.gov |
| N-Methyl Group | Replacement with an ethyl group | To investigate steric effects at the tertiary amine. |
| N-Propan-2-amine | Replacement with a cyclopropylamine | To introduce conformational restriction and alter lipophilicity. |
Synthetic Strategies for Diverse this compound Derivatives
The synthesis of a diverse library of this compound derivatives hinges on flexible and stereocontrolled synthetic methodologies. Chiral pool synthesis, starting from readily available chiral precursors like L-proline or L-hydroxyproline, is a common and effective strategy. mdpi.com
A general synthetic approach often involves the following key steps:
Formation of the Chiral Pyrrolidine Core: L-proline can be reduced to (S)-prolinol, which serves as a versatile starting material. mdpi.com The hydroxyl group of prolinol can be converted into a suitable leaving group for subsequent nucleophilic substitution.
Introduction of the Methylene (B1212753) Linker and Amine: The N-methyl-N-propan-2-amine moiety can be introduced via reductive amination of a suitable aldehyde precursor or through nucleophilic substitution on an activated pyrrolidine derivative.
Derivatization of the Pyrrolidine Ring: For analogs with substituents on the pyrrolidine ring, functionalized proline derivatives can be employed at the beginning of the synthesis. Alternatively, late-stage C-H activation or other functionalization reactions can be explored on the formed pyrrolidine ring. organic-chemistry.org
Recent advancements in biocatalysis, such as the use of transaminases, offer a green and highly stereoselective route to chiral 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This method can provide access to both enantiomers with high enantiomeric excess. nih.gov
| Synthetic Strategy | Key Precursors | Advantages |
| Chiral Pool Synthesis | L-proline, L-hydroxyproline | Readily available, stereochemically defined starting materials. mdpi.com |
| Asymmetric Catalysis | Prochiral starting materials | Access to both enantiomers, high stereocontrol. nih.gov |
| Biocatalysis (Transaminases) | ω-chloroketones | High enantioselectivity, environmentally friendly conditions. nih.govacs.org |
Impact of Stereochemical Modifications on the Chemical Behavior of this compound Analogs
The two enantiomers, (R)- and (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine, will have identical physical properties such as melting point and boiling point, but they will differ in their interaction with other chiral entities. This is particularly relevant in biological systems, but also in chiral chromatography and asymmetric catalysis.
Furthermore, the introduction of additional stereocenters on the pyrrolidine ring, for instance at the C4 position, leads to diastereomers. Diastereomers have different physical and chemical properties, which can be exploited in their separation and purification. The relative stereochemistry between the substituents on the pyrrolidine ring will influence the preferred conformation of the ring, which can be either an "endo" or "exo" pucker. nih.gov The choice of substituents and their stereochemical orientation allows for fine-tuning of the ring's conformational landscape. nih.govnih.gov
Exploration of Isosteric Replacements within the this compound Core
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to modulate the properties of a molecule while retaining its core structural features. nih.govctppc.org In the context of this compound, several isosteric replacements can be envisioned to fine-tune its chemical properties. drugdesign.orgresearchgate.net
Pyrrolidine Ring Analogs: The pyrrolidine ring can be replaced with other five- or six-membered saturated heterocycles such as piperidine, tetrahydrofuran, or thiazolidine. These modifications will alter the ring geometry, basicity, and hydrogen bonding potential.
Amine Bioisosteres: The tertiary amine functionality could be replaced by other neutral or basic groups to explore different electronic and steric properties. For instance, an ether or a thioether linkage could replace the N-methyl group and the attached side chain.
Fluorine as a Hydrogen Bioisostere: The replacement of a hydrogen atom with a fluorine atom is a common strategy to block metabolic oxidation and to alter local electronic properties without a significant increase in steric bulk. acs.org
The following table presents potential isosteric replacements and their anticipated impact on the properties of this compound.
| Original Moiety | Isosteric Replacement | Anticipated Change in Properties |
| Pyrrolidine | Piperidine | Altered ring conformation and basicity. |
| Pyrrolidine | Thiazolidine | Introduction of a sulfur atom, altered polarity and hydrogen bonding. |
| N-Methyl Group | Oxygen (ether linkage) | Removal of basicity, introduction of a hydrogen bond acceptor. |
| C-H Bond | C-F Bond | Increased metabolic stability, altered electronic properties. acs.org |
Conformational Restriction and Flexibility Studies on this compound Analogs
The flexibility of the this compound molecule arises from the pseudorotation of the pyrrolidine ring and the rotation around the single bonds of the side chain. nih.gov Conformational restriction is a widely used strategy in drug design to lock a molecule into a specific, biologically relevant conformation, which can lead to increased potency and selectivity. acs.org
Strategies for conformational restriction of this compound analogs include:
Introduction of Bulky Groups: Incorporating a sterically demanding group, such as a tert-butyl group, onto the pyrrolidine ring can favor a specific ring pucker, thereby reducing its conformational flexibility. nih.govacs.org
Ring Fusion: Fusing the pyrrolidine ring with another ring system, for example, to create a bicyclic structure, can severely restrict its conformational freedom.
Introduction of Unsaturation: The introduction of a double bond within the pyrrolidine ring or the side chain can limit rotational freedom and create a more rigid structure.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for studying the conformational preferences of these analogs. These studies can predict the low-energy conformations and the energy barriers for conformational changes, providing insights that can guide the design of new, conformationally restricted analogs. acs.org
Advanced Research Avenues and Future Directions for N Methyl N Pyrrolidin 2 Ylmethyl Propan 2 Amine
Integration of N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine with Advanced Materials Science
The unique structural features of this compound, specifically its chiral pyrrolidine (B122466) ring and tertiary amine functionalities, suggest a potential for its use in the development of novel materials. Future research could explore its incorporation as a functional monomer in polymerization reactions to create chiral polymers. These polymers could find applications in enantioselective separations or as components in chiral sensors. Furthermore, its ability to act as a ligand for metal ions could be exploited in the formation of metal-organic frameworks (MOFs), potentially leading to materials with tailored porosity and catalytic properties.
Role of this compound in Supramolecular Chemistry
In the realm of supramolecular chemistry, the hydrogen bonding capabilities and potential for ionic interactions of this compound could be investigated. Its structure is conducive to forming host-guest complexes with various organic molecules or ions. Research could focus on its use as a building block for self-assembling systems, such as gels or liquid crystals, where the specific stereochemistry of the pyrrolidine ring could direct the formation of higher-order structures.
Application of this compound as a Chemical Probe or Building Block in Complex Systems
The inherent chirality and nitrogen-containing structure of this compound make it a candidate for development as a chemical probe. After suitable modification with a reporter group (e.g., a fluorophore), it could potentially be used to study chiral recognition events in biological or chemical systems. As a synthetic building block, its defined stereochemistry offers a valuable starting point for the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products.
Potential Utility of this compound in Catalysis or Asymmetric Synthesis
Drawing parallels from other chiral pyrrolidine derivatives, this compound holds promise as a ligand in asymmetric catalysis. The nitrogen atoms can coordinate with metal centers, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations. Future studies could explore its efficacy in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions. The sterically demanding isopropyl group and the methyl group on the nitrogen atoms would likely play a crucial role in tuning the catalyst's activity and selectivity.
Emerging Methodologies for Comprehensive Investigation of this compound
A thorough investigation of this compound would necessitate the application of advanced analytical and computational techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography would be essential for confirming its precise three-dimensional structure. Computational modeling, such as density functional theory (DFT), could provide insights into its conformational preferences and its interactions with other molecules or metal ions. Furthermore, advanced chromatographic techniques, particularly those employing chiral stationary phases, would be crucial for its enantiomeric purification and analysis.
Q & A
Basic: What are the optimal synthetic routes for N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine?
Methodological Answer:
The synthesis typically involves reductive amination or alkylation strategies. For example:
- Step 1: React pyrrolidin-2-ylmethanamine with acetone under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form the secondary amine intermediate.
- Step 2: Methylate the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) to isolate the product. Validate purity via HPLC or GC-MS .
Basic: How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: Use ESI-MS or GC-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Advanced: How can contradictions in pharmacological data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized assays (e.g., receptor binding affinity IC₅₀ values) and control for variables like solvent choice (DMSO vs. aqueous buffers) .
- Metabolic Profiling: Use in vitro hepatocyte models to assess metabolic stability and identify active metabolites that may contribute to conflicting results .
- Species-Specific Differences: Validate findings across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to account for receptor expression variability .
Advanced: What computational models predict its receptor interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine or serotonin receptors. Focus on the pyrrolidine moiety’s role in binding pocket orientation .
- QSAR Studies: Train models on analogs (e.g., phenylalkylamines) to correlate structural features (e.g., logP, polar surface area) with activity .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes under physiological conditions .
Basic: What are common impurities in synthesized batches, and how are they detected?
Methodological Answer:
- Impurities: Unreacted pyrrolidin-2-ylmethanamine or over-methylated byproducts (e.g., quaternary ammonium salts).
- Detection:
Advanced: How is SHELX applied in crystallographic studies of this compound?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. Process with SHELXT for structure solution via dual-space methods .
- Refinement: In SHELXL , refine anisotropic displacement parameters and validate using R-factor convergence (target: <5%). Address disorder in the pyrrolidine ring using PART instructions .
- Validation: Check CIF files with PLATON for missed symmetry or solvent-accessible voids .
Basic: What in vitro models are used to study its metabolic pathways?
Methodological Answer:
- Liver Microsomes: Incubate with human/rat microsomes (37°C, NADPH-regenerating system) and analyze metabolites via LC-MS/MS .
- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP2D6) to assess isoform-specific interactions .
- Stability Tests: Measure half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
Advanced: How do molecular docking techniques elucidate its mechanism of action?
Methodological Answer:
- Binding Site Prediction: Use CASTp or PocketFinder to identify potential cavities in target receptors (e.g., 5-HT₂A).
- Free Energy Calculations: Apply MM-PBSA in AMBER to estimate binding energy contributions from hydrophobic (pyrrolidine) and electrostatic (amine) interactions .
- Pharmacophore Mapping: Align docking poses with known agonists/antagonists to identify critical pharmacophoric features (e.g., hydrogen-bond donors at 2.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
